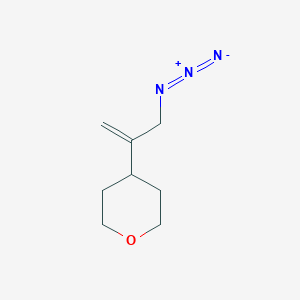

![molecular formula C14H17NO4S B2956078 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one CAS No. 2034310-41-1](/img/structure/B2956078.png)

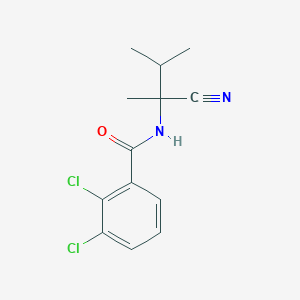

1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 2-azabicyclo[2.2.1]heptanes . It’s a complex organic molecule with potential applications in various fields of chemistry .

Synthesis Analysis

The synthesis of similar compounds has been achieved through palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic core with oxygen and sulfur atoms incorporated into the ring system . The exact structure would need to be determined through advanced spectroscopic techniques.Scientific Research Applications

Synthetic Methodologies and Characterization

- The compound has been involved in the synthesis and characterization of new Schiff base derivatives from amoxicillin, demonstrating potential for creating compounds with antibacterial and fungicidal activities (Al-Masoudi, Mohammad, & Hama, 2015).

- It serves as an intermediate in the synthesis of cyclopentyl carbocyclic nucleosides, indicating its utility in creating analogues for antiviral and anticancer agents (Dominguez & Cullis, 1999).

- Research has highlighted its use in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, contributing to drug design by providing access to novel β-lactam structures (Mollet, D’hooghe, & Kimpe, 2012).

Pharmacological Applications

- Studies on β-lactamase inhibitors have revealed that derivatives of this compound extend the antibacterial spectrum of β-lactams, offering insights into combating resistant bacterial strains (English et al., 1978).

Material Science and Chemistry

- Investigations into the structural properties and applications of phenolic and enolic hydroxyl groups within similar bicyclic compounds have provided a deeper understanding of their role in scavenging radicals, relevant to designing antioxidants (Feng & Liu, 2009).

- The compound has contributed to the development of a tetradecanuclear copper dimeric macrocyclic complex, showcasing its potential in creating materials with unique magnetic properties (Tandon, Bunge, & Thompson, 2007).

properties

IUPAC Name |

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-10(19-12-5-3-2-4-6-12)14(16)15-8-13-7-11(15)9-20(13,17)18/h2-6,10-11,13H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVSDKKGWXFYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CC1CS2(=O)=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

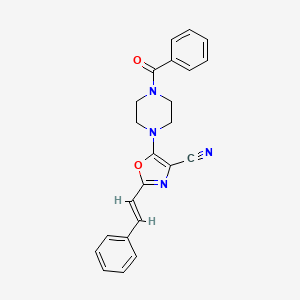

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

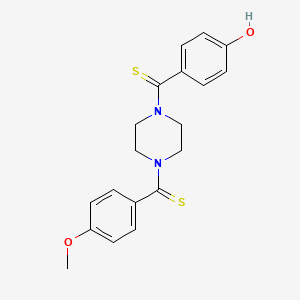

![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)

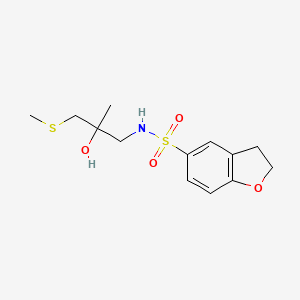

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)

![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)

amine](/img/structure/B2956015.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)